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Compound of Interest

Compound Name: Hpk1-IN-26

Cat. No.: B10857815

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of
Hpk1-IN-26, a dual inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) and Germinal
Center Kinase-Like Kinase (GLK), for use in animal models. The information is intended to
guide researchers in designing and executing in vivo studies to evaluate the therapeutic
potential of Hpk1-IN-26, particularly in the fields of immuno-oncology and infectious diseases.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase
Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation.[1]
[2] Primarily expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR)
signaling, which can limit the immune system's ability to mount an effective anti-tumor or anti-
pathogen response.[3] Inhibition of HPK1 is a promising therapeutic strategy to enhance
immune function.[3][4] Hpk1-IN-26 is a potent inhibitor of HPK1 and GLK and has been
investigated for its potential in treating infections by animal pathogens.[5][6]

Data Presentation
Table 1: In Vivo Formulation Protocols for Hpk1-IN-26
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Protocol

Compone
ntl

Compone
nt 2

Compone
nt3

Compone
nt4

Final
Concentr
ation

Notes

10%
DMSO

40%
PEG300

5% Tween-
80

45% Saline

2.5 mg/mL
(6.80 mM)

Requires
sonication
for clear
solution. If
continuous
dosing
exceeds
half a
month, this
protocol
should be
used with

caution.[5]

10%
DMSO

90% (20%
SBE-B-CD

in Saline)

2.5 mg/mL
(6.80 mM)

Requires
sonication
for clear

solution.[5]

10%
DMSO

90% Corn
Oil

2.5 mg/mL
(6.80 mM)

Requires
sonication
for clear

solution.[5]

Table 2: Representative Pharmacokinetic and Dosing

Parameters for Small Molecule HPK1 Inhibitors in Mice

Note: The following data is for other HPK1 inhibitors and should be used as a reference for
designing studies with Hpk1-IN-26. Actual parameters for Hpk1-IN-26 must be determined
experimentally.
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Administration

Parameter Value Animal Model Reference
Route
30 mg/kg, twice CT26 syngeneic
Dosage ] Oral (p.o.) [7]
daily tumor model
Dosage 100 mg/kg BALB/c mice Oral (p.0.) [7]
) ) Intravenous (i.v.)
Half-life (%) 0.6 hours Mice [7]
at 1 mg/kg
Max
) ) Oral (p.0.) at 10
Concentration 1801 ng/mL Mice [7]
mg/kg
(Cmax)
Oral )
16% Mice 10 mg/kg [7]

Bioavailability (F)

Experimental Protocols

Protocol 1: Preparation of Hpk1-IN-26 for Oral
Administration

This protocol details the preparation of a 2.5 mg/mL solution of Hpk1-IN-26 suitable for oral

gavage in mice, based on the formulation with PEG300 and Tween-80.

Materials:

e Hpk1-IN-26 powder

o Dimethyl sulfoxide (DMSO), newly opened

e« PEG300

e Tween-80

» Saline (0.9% NacCl)

 Sterile microcentrifuge tubes
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e Sonicator
Procedure:

Prepare a stock solution: Dissolve Hpk1-IN-26 in DMSO to create a 25.0 mg/mL stock
solution. Gentle warming and sonication may be required to achieve a clear solution.

Prepare the vehicle: In a sterile tube, combine the vehicle components in the following order,
ensuring thorough mixing after each addition:

o Add 400 pL of PEG300.
o Add 50 pL of Tween-80 and mix until uniform.

Prepare the final formulation: To prepare 1 mL of the final 2.5 mg/mL solution, add 100 pL of
the 25.0 mg/mL Hpk1-IN-26 stock solution to the prepared vehicle.

Finalize the solution: Add 450 pL of saline to the mixture to bring the total volume to 1 mL.

Ensure solubility: Vortex the final solution thoroughly. If any precipitation is observed, use an
ultrasonic bath to achieve a clear solution.[5]

Administration: The freshly prepared solution should be used on the same day for oral
administration to animal models.

Protocol 2: Evaluation of In Vivo Target Engagement

This protocol describes a method to assess the pharmacodynamic effects of Hpk1-IN-26 by
measuring the phosphorylation of its downstream target, SLP76, in mouse splenocytes.

Animal Model:
e BALB/c mice
Procedure:

o Compound Administration: Administer Hpk1-IN-26 orally at the desired dose (e.g., 100
mg/kg).
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o T-cell Activation: At a specified time point post-administration (e.g., 3 hours), inject mice
intraperitoneally with an anti-CD3 antibody to stimulate T-cell activation.

e Spleen Collection: Euthanize mice at a later time point (e.g., 4 hours after antibody
treatment) and collect the spleens.

o Cell Suspension: Prepare a single-cell suspension from the spleens.

e Phospho-Flow Cytometry: Use phospho-flow cytometry to detect the phosphorylation of
SLP76 at Serine 376 (pS376 SLP-76) in T-cell populations. A reduction in pS376 SLP-76
levels compared to vehicle-treated controls indicates target engagement by Hpk1-IN-26.

Protocol 3: Assessment of Anti-Tumor Efficacy in a
Syngeneic Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Hpk1-IN-26
in a CT26 colorectal carcinoma model.

Animal Model:
o BALB/c mice
Procedure:

e Tumor Inoculation: Subcutaneously inoculate BALB/c mice with CT26.WT colorectal
carcinoma cells.

e Randomization: Once tumors reach a palpable size, randomize the mice into treatment
groups (e.g., vehicle, Hpk1-IN-26, anti-PD-1, Hpk1-IN-26 + anti-PD-1).

e Treatment:
o Administer Hpk1-IN-26 orally, for example, at a dose of 30 mg/kg twice daily.

o Administer anti-PD-1 antibody intraperitoneally, for instance, at 3 mg/kg on a specified
schedule (e.g., days 1, 4, 8, and 11 post-randomization).

e Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals.
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» Efficacy Endpoint: The primary endpoint is tumor growth inhibition (TGI). The study may also
include analysis of tumor-infiltrating lymphocytes (TILs) and cytokine levels in the tumor
microenvironment.

Visualizations
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Caption: HPK1 Signaling Pathway and Point of Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Hpk1-IN-26
Administration in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857815#hpk1-in-26-administration-route-for-
animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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